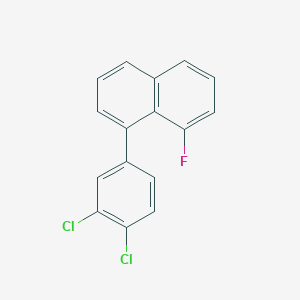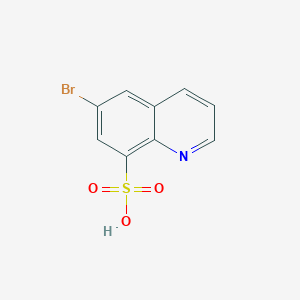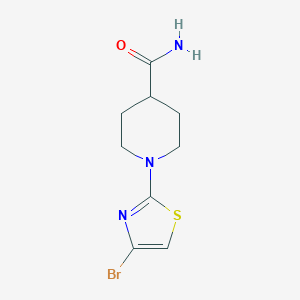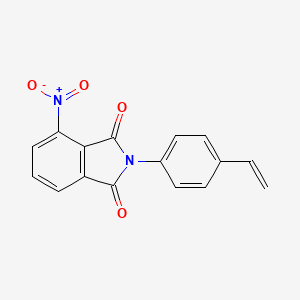
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a vinylphenyl group in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitroaniline to form the intermediate 4-nitrophthalimide. This intermediate is then reacted with 4-vinylphenylboronic acid under Suzuki coupling conditions to yield the final product. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solventless conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The vinyl group can also undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., DMF, toluene).
Major Products Formed
Reduction: 4-Amino-2-(4-vinylphenyl)isoindoline-1,3-dione.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex structures with additional aromatic or aliphatic groups.
科学研究应用
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential antipsychotic agents and inhibitors of β-amyloid protein aggregation, which is relevant for Alzheimer’s disease treatment.
Biological Studies: Investigated for its interactions with dopamine receptors, making it a candidate for neurological disorder research.
Material Science: Utilized in the development of photochromic materials and polymer additives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound can bind to the allosteric sites of these receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, which are crucial for its potential therapeutic effects in neurological disorders .
相似化合物的比较
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: Known for its potential antipsychotic properties.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Investigated for its anticancer activity.
N-Substituted isoindoline-1,3-diones: A broad class of compounds with diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
4-Nitro-2-(4-vinylphenyl)isoindoline-1,3-dione is unique due to the presence of both a nitro group and a vinylphenyl group, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
89014-95-9 |
|---|---|
分子式 |
C16H10N2O4 |
分子量 |
294.26 g/mol |
IUPAC 名称 |
2-(4-ethenylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h2-9H,1H2 |
InChI 键 |
YDXKVOFOIVRBHL-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
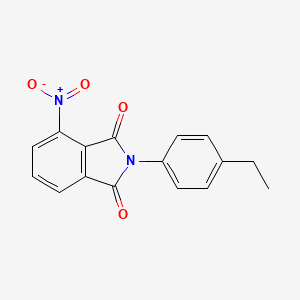
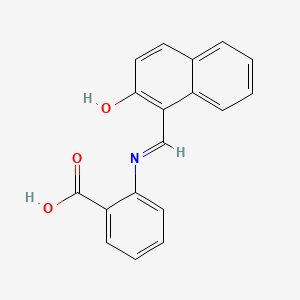
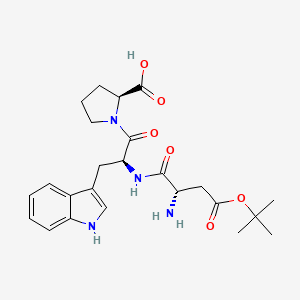
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
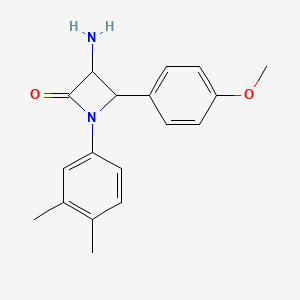
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
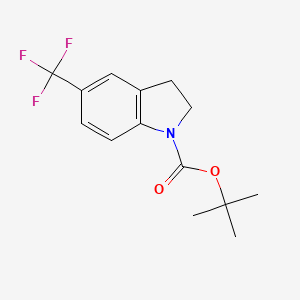
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
